
(2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as DFP-10825, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. In
科学的研究の応用
Preclinical Disposition and Efficacy Predictions of GDC-0973
GDC-0973, chemically similar to the compound , has been studied for its preclinical disposition and its potential efficacy predictions in human doses based on its pharmacokinetic and pharmacodynamic modeling in mouse xenograft models. This compound is a potent inhibitor of the mitogen-activated protein kinase/extracellular signal-regulated kinase 1/2, crucial in cell signaling pathways. The study detailed its moderate clearance rates in mice, rats, and monkeys, and a low clearance rate in dogs, along with a large volume of distribution across species. The clearance and volume of distribution in humans were predicted through allometric scaling, and an indirect response model was applied to establish the relationship between plasma concentration and tumor growth inhibition, with a predicted efficacious dose of approximately 10 mg (Choo et al., 2012).
Antimicrobial Activity of Organotin(IV) Complexes
Research on organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone and its derivatives has shown significant antimicrobial activities against a range of bacterial and fungal strains. The synthesized complexes demonstrated better antibacterial activities, suggesting their potential as drug candidates. The dibutyltin(IV) derivative, in particular, exhibited higher activity compared to other organotin(IV) derivatives, highlighting the therapeutic potential of these compounds in addressing microbial infections (Singh et al., 2016).
Spectroscopic Properties and Theoretical Studies
The electronic absorption, excitation, and fluorescence properties of compounds similar to the subject compound have been analyzed in various solvent environments. These studies include experimental and theoretical approaches to understand the effects of structure and environment on the spectroscopic behaviors of these compounds. Such investigations are crucial for designing compounds with desired optical and electronic properties for applications in materials science and molecular electronics (Al-Ansari, 2016).
Synthesis and Antimicrobial Activity of Pyrazoline Derivatives
A series of pyrazoline derivatives, structurally related to the compound of interest, were synthesized and evaluated for their antimicrobial activity. These compounds, particularly those with a methoxy group, showed high antimicrobial activity, suggesting the potential of such chemical frameworks in the development of new antimicrobial agents. This research underscores the importance of exploring diverse chemical scaffolds for their biological activities (Kumar et al., 2012).
特性
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2S/c17-16(18)23-14-6-2-1-5-13(14)15(21)20-9-12(10-20)22-11-4-3-7-19-8-11/h1-8,12,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYLICHDHUEZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2SC(F)F)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

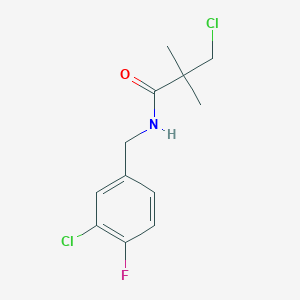

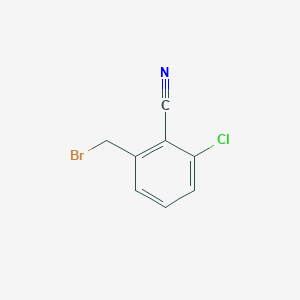
![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)
![N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2564866.png)
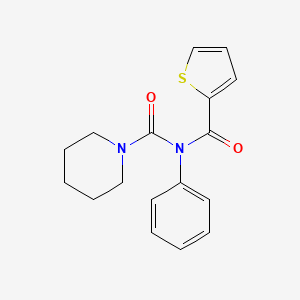

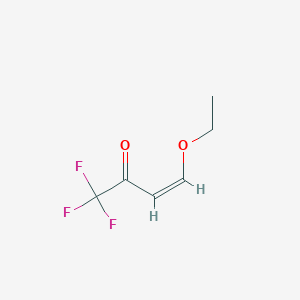
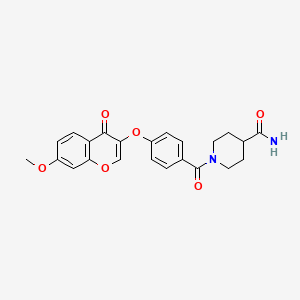
![N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B2564871.png)
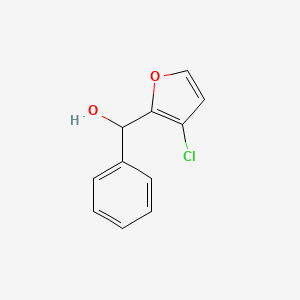
![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2564873.png)

![N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2564878.png)